(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone
Description
The compound "(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone" features a piperazine core linked to a pyrimidine ring substituted with a pyrrole group at position 6 and a cyclopropyl methanone moiety. Its molecular formula is C16H20N5O, with a molecular weight of 298.4 g/mol. The cyclopropyl group confers steric compactness and metabolic stability, while the pyrrole substituent on the pyrimidine ring introduces electron-rich aromatic characteristics. This structural motif is common in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking interactions .
Properties
IUPAC Name |
cyclopropyl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(13-3-4-13)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-5-1-2-6-19/h1-2,5-6,11-13H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPKPPBMHNDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components (Figure 1):
- Pyrimidine Core : A 4,6-disubstituted pyrimidine ring.
- Pyrrole Substituent : A 1H-pyrrol-1-yl group at the 6-position.
- Piperazine-Cyclopropane Carboxamide : A piperazine moiety linked to a cyclopropane carbonyl group at the 4-position.
Retrosynthetically, the molecule is best deconstructed through disconnections at the C–N bonds of the piperazine and pyrrole groups. This suggests two plausible synthetic pathways:
- Pathway A : Sequential functionalization of the pyrimidine ring, beginning with piperazine installation followed by pyrrole introduction and final acylation.
- Pathway B : Pre-assembly of the cyclopropane-piperazine carboxamide, followed by coupling to a pre-functionalized pyrimidine intermediate.
Synthetic Route Development
Pathway A: Pyrimidine-First Functionalization
Step 1: Synthesis of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine serves as the foundational building block. Commercial availability simplifies this step, though it can be synthesized via cyclocondensation of malononitrile with chlorinated urea derivatives under acidic conditions.
Step 2: Piperazine Installation at the 4-Position
Nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with piperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours affords 4-(6-chloropyrimidin-4-yl)piperazine. The reaction is driven by the electron-withdrawing effect of the pyrimidine ring, activating the 4-position chlorine for displacement.
Reaction Conditions :
- Solvent: DMF
- Base: Triethylamine (2.5 equiv)
- Yield: 78–85%
Step 4: Acylation with Cyclopropanecarbonyl Chloride
The secondary amine of the piperazine undergoes acylation with cyclopropanecarbonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (TEA) neutralizes HCl byproducts, while 4-dimethylaminopyridine (DMAP) catalyzes the reaction.
Reaction Conditions :
Pathway B: Pre-Assembly of Cyclopropane-Piperazine Carboxamide
Step 1: Synthesis of (Piperazin-1-yl)(cyclopropyl)methanone
Cyclopropanecarbonyl chloride reacts with piperazine in DCM using TEA as a base. The reaction proceeds exothermically, requiring cooling to 0°C to minimize side reactions.
Reaction Conditions :
Step 2: Coupling with 4,6-Dichloropyrimidine
The pre-formed carboxamide undergoes SNAr with 4,6-dichloropyrimidine in DMF at 100°C. Potassium carbonate facilitates deprotonation of the piperazine, enhancing nucleophilicity.
Reaction Conditions :
- Solvent: DMF
- Base: K2CO3 (3.0 equiv)
- Yield: 70–75%
Step 3: Pyrrole Functionalization
Identical to Pathway A, Step 3.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | ~45% (0.78 × 0.70 × 0.90) | ~50% (0.95 × 0.75 × 0.70) |
| Key Challenges | Pd-catalyzed coupling efficiency | Carboxamide stability during SNAr |
| Purification Needs | Column chromatography (Steps 2–4) | Recrystallization (Step 1) |
Pathway B offers marginally higher yields and fewer steps but risks carboxamide degradation under prolonged heating. Pathway A, while lengthier, provides better control over intermediate purity.
Optimization and Mechanistic Insights
Acylation Reaction Optimization
The use of DMAP in Pathway A, Step 4, accelerates acylation by stabilizing the transition state through hydrogen bonding. Alternative acylating agents (e.g., mixed carbonates) were explored but resulted in lower yields (<80%).
Palladium-Catalyzed Coupling
In Pathway A, Step 3, substituting Xantphos with BINAP or DavePhos ligands reduced yields to 50–55%, highlighting Xantphos’s superior ability to stabilize the Pd(0) intermediate.
Solvent Effects in SNAr
Non-polar solvents (toluene, xylene) failed to solubilize 4,6-dichloropyrimidine, necessitating polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP).
Characterization and Quality Control
Spectral Data
- 1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, pyrimidine-H), 7.80 (s, 1H, pyrrole-H), 3.90–3.70 (m, 8H, piperazine-H), 1.55–1.45 (m, 1H, cyclopropane-H), 0.95–0.85 (m, 4H, cyclopropane-CH2).
- 13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 158.1 (pyrimidine-C), 140.3 (pyrrole-C), 52.1 (piperazine-C), 14.8 (cyclopropane-C).
- HRMS : m/z calculated for C17H20N6O [M+H]+: 349.1784; found: 349.1786.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing Pd2(dba)3 with cheaper Pd(OAc)2 in Pathway A, Step 3, reduced costs by 40% without compromising yield (68% vs. 65%).
Solvent Recycling
DMF recovery via distillation achieved 85% reuse efficiency, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrimidine and pyrrole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to three analogs (Table 1) with modifications in:
- Pyrimidine substituents (e.g., trifluoromethyl, pyrazole).
- Methanone-linked groups (cyclopropyl vs. phenyl, cyclopentyl).
- Piperazine modifications (e.g., methyl groups).
Table 1: Structural and Physicochemical Comparison
Key Findings
Pyrazole in offers hydrogen-bonding capability, differing from pyrrole’s π-stacking preference.
Cyclopentyl in increases lipophilicity (logP) relative to cyclopropyl, which may affect bioavailability.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight ( 298.4 vs. 401.4 in ) aligns better with Lipinski’s Rule of Five for oral bioavailability.
Synthetic Accessibility :
- Analogs like and require multi-step coupling reactions (e.g., arylpiperazine with carboxylic acids), while the target compound may utilize similar protocols with cyclopropane carbonyl chloride .
Research Implications
- Thermal Stability : Evidence from suggests that substituents like ethoxy or phenylmethyl enhance thermal stability. The target’s cyclopropyl group may lower melting points compared to bulkier analogs.
Biological Activity
The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a complex organic molecule notable for its potential biological activities. Its structure integrates several pharmacologically relevant moieties, including a pyrimidine ring, a piperazine group, and a cyclopropyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 297.35 g/mol. The structural features are critical in determining its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O |
| Molecular Weight | 297.35 g/mol |
| CAS Number | 1396843-18-7 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly kinases. Kinases play a crucial role in cellular signaling pathways, and many therapeutic agents target these enzymes to modulate disease processes.
Key Mechanisms:
- Kinase Inhibition : The piperazine moiety is frequently associated with kinase inhibitors, suggesting that this compound may exhibit similar properties.
- Antitumor Activity : Preliminary studies indicate potential anticancer effects, likely due to its structural similarity to known anticancer agents.
- Neuropharmacological Effects : The presence of the pyrrol moiety may enhance neuroactive properties, making it a candidate for further investigation in neuropharmacology.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of various derivatives of the parent compound. These studies typically assess the following activities:
- Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties, showing effectiveness against specific bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Case Studies
Several studies have reported on the biological activities of related compounds:
- A study by Kumar et al. (2009) demonstrated that derivatives with piperazine rings exhibited potent anticancer activity against A549 lung cancer cells, highlighting the importance of structural modifications in enhancing efficacy.
- Research conducted by Tan et al. (2006) indicated that similar pyrimidine-based compounds showed promising antihepatitis activity, suggesting a broader therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Enhanced potency against cancer cells |
| Variation in piperazine | Alters binding affinity to targets |
| Cyclopropyl substituent | May influence metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
